molecular formula C13H19NO B14220965 N-Benzyl-2-ethylbutan-1-imine N-oxide CAS No. 823817-63-6

N-Benzyl-2-ethylbutan-1-imine N-oxide

Cat. No.: B14220965
CAS No.: 823817-63-6
M. Wt: 205.30 g/mol
InChI Key: MXQNRHCAQYQRQU-UHFFFAOYSA-N
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Description

N-Benzyl-2-ethylbutan-1-imine N-oxide is an organic compound that belongs to the class of N-oxides N-oxides are characterized by the presence of an oxygen atom bonded to a nitrogen atom, resulting in a zwitterionic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-2-ethylbutan-1-imine N-oxide can be synthesized through the oxidation of the corresponding amine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds as follows:

  • The amine is treated with hydrogen peroxide.
  • The reaction mixture is heated to facilitate the oxidation process.
  • The resulting N-oxide is isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts, such as rhenium-based catalysts, can enhance the yield and selectivity of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-ethylbutan-1-imine N-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various oxidation products.

    Reduction: Reduction of the N-oxide can regenerate the corresponding amine.

    Substitution: The N-oxide can participate in substitution reactions, where the oxygen atom is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidation can lead to the formation of hydroxylamines or nitrones.

    Reduction: The major product of reduction is the corresponding amine.

    Substitution: The products of substitution reactions depend on the nucleophile used and the reaction conditions.

Scientific Research Applications

N-Benzyl-2-ethylbutan-1-imine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-2-ethylbutan-1-imine N-oxide involves the formation of a zwitterionic structure, where the nitrogen atom carries a positive charge and the oxygen atom carries a negative charge. This structure allows the compound to act as a base in intramolecular elimination reactions, such as the Cope elimination . The N-oxide can also participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions .

Comparison with Similar Compounds

N-Benzyl-2-ethylbutan-1-imine N-oxide can be compared to other N-oxides, such as:

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in both research and industry.

Properties

CAS No.

823817-63-6

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-benzyl-2-ethylbutan-1-imine oxide

InChI

InChI=1S/C13H19NO/c1-3-12(4-2)10-14(15)11-13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3

InChI Key

MXQNRHCAQYQRQU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C=[N+](CC1=CC=CC=C1)[O-]

Origin of Product

United States

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